PF-04279405 (CAS: 955881-01-3) is a highly potent, full-acting allosteric activator of glucokinase (GK) with an established in vitro EC50 of 23 nM . As a systemic glucokinase activator (GKA), it effectively binds and activates both hepatic and pancreatic isoforms of the enzyme, driving glucose-dependent insulin secretion and hepatic glycogen synthesis. In scientific procurement, PF-04279405 is primarily sourced as a high-affinity reference standard for biochemical screening assays and as a well-characterized positive control in in vivo toxicological models. Its predictable pharmacokinetic and pharmacodynamic profile makes it a critical baseline material for laboratories evaluating the efficacy, tissue selectivity, and safety margins of next-generation metabolic modulators [1].
Substituting PF-04279405 with other glucokinase activators, such as the hepatoselective TTP399 or the partial activator piragliatin, fundamentally alters assay outcomes and compromises comparative baselines [1]. Hepatoselective GKAs fail to trigger the pancreatic beta-cell insulin release characteristic of dual-acting compounds, rendering them unsuitable as systemic activation benchmarks. Furthermore, PF-04279405 possesses a highly specific, documented toxicological profile—reliably inducing catecholamine-mediated arteriopathy and neuronal necrosis in preclinical models under prolonged hypoglycemia[2]. This predictable induction of drug-induced vascular injury (DIVI) makes PF-04279405 an indispensable, non-interchangeable positive control for safety pharmacology screening, a role that cannot be fulfilled by newer, safety-optimized antidiabetic candidates.
PF-04279405 demonstrates exceptional potency as a full-acting glucokinase agonist, achieving an EC50 of 23 nM in biochemical assays . This high affinity allows it to serve as a robust baseline for evaluating weaker or partial agonists, such as early-generation GKAs which often require higher micromolar concentrations to achieve equivalent enzyme activation.
| Evidence Dimension | In vitro Glucokinase Activation (EC50) |
| Target Compound Data | 23 nM |
| Comparator Or Baseline | Standard early-generation GKAs (typically >100 nM) |
| Quantified Difference | High nanomolar potency ensuring complete target engagement at lower concentrations. |
| Conditions | In vitro biochemical GK activation assay |
Procuring a high-potency standard ensures reliable, reproducible target engagement with minimal off-target interference in sensitive biochemical and cell-based assays.
As a dual-acting systemic GKA, PF-04279405 actively stimulates both hepatic glucose uptake and pancreatic insulin secretion, leading to profound dose-dependent hypoglycemia in vivo. In contrast, hepatoselective comparators like TTP399 lower blood glucose without triggering pancreatic beta-cell activation or severe hypoglycemic events [1]. PF-04279405 is therefore required when a full systemic response is the intended experimental baseline.
| Evidence Dimension | Tissue Target Profile and Hypoglycemic Induction |
| Target Compound Data | Dual hepatic and pancreatic activation; induces severe hypoglycemia |
| Comparator Or Baseline | TTP399 (Hepatoselective; avoids severe hypoglycemia) |
| Quantified Difference | PF-04279405 provides full systemic activation (pancreas + liver), whereas TTP399 is restricted to the liver. |
| Conditions | In vivo mammalian metabolic profiling |
Buyers evaluating the tissue-selectivity of novel GKAs must use PF-04279405 as the definitive dual-acting baseline to quantify off-target pancreatic activation.
In 2- to 8-week repeat-dose nonclinical studies across multiple species (mice, rats, dogs, monkeys), PF-04279405 consistently produced prolonged hypoglycemia resulting in measurable arteriopathy (cardiac vessels) and neuronal necrosis [1]. This predictable induction of catecholamine-mediated vascular injury establishes PF-04279405 as a superior positive control compared to vehicle or non-hypoglycemic agents when modeling drug-induced vascular injury (DIVI).
| Evidence Dimension | Induction of Arteriopathy and Peripheral Neuropathy |
| Target Compound Data | Consistent induction of vascular/neuronal lesions via prolonged hypoglycemia |
| Comparator Or Baseline | Vehicle / Non-GKA controls (0% induction) |
| Quantified Difference | Reliable positive induction of DIVI biomarkers for safety assay validation. |
| Conditions | 2- to 8-week in vivo repeat-dose toxicity studies |
This predictable toxicity profile makes the compound an essential positive control for validating the safety margins and vascular toxicity of new metabolic drug candidates.
Due to its established high potency (EC50 = 23 nM), PF-04279405 is heavily procured as a baseline reference standard in biochemical and cell-based assays evaluating novel allosteric modulators of hexokinase IV. It ensures assay sensitivity and validates the dynamic range of high-throughput screening platforms .
PF-04279405 is intentionally utilized in preclinical toxicology to induce and study hypoglycemia-mediated arteriopathy and peripheral neuropathy. It serves as a reliable benchmark for drug-induced vascular injury (DIVI), allowing researchers to validate safety biomarkers and compare the therapeutic windows of newer drug candidates [1].
In comparative in vitro models (e.g., primary hepatocytes vs. pancreatic beta-cell lines), PF-04279405 is applied as the definitive dual-acting systemic control. This allows developers of next-generation, tissue-selective GKAs (such as hepatoselective agents) to accurately quantify their compound's lack of pancreatic activation against a known systemic baseline [2].